Cofactor-Dependent Affinity Shift for TbNMT: Fragment 2 (CAS 857283-92-2) vs. Fragment 3 vs. Fragment 4
Fragment 2 (this compound, CAS 857283-92-2) exhibits a dramatic 8.4-fold improvement in binding affinity for TbNMT upon addition of the myristoyl-CoA cofactor, shifting from Kd = 760 µM (–MYA) to Kd = 90 µM (+MYA) [1]. In contrast, fragment 3 shows only a 2.7-fold shift (530 µM to 200 µM), and fragment 4 displays no measurable binding in the presence of cofactor (Kd = 48 µM –MYA; ND +MYA) [1]. This quantitative difference indicates that fragment 2 is uniquely responsive to the cofactor-induced conformational change in TbNMT, making it a superior starting point for developing inhibitors that target the cofactor-bound state of the enzyme.
| Evidence Dimension | TbNMT binding affinity (Kd, µM) ± myristoyl-CoA cofactor |
|---|---|
| Target Compound Data | Kd = 760 µM (–MYA); Kd = 90 µM (+MYA) |
| Comparator Or Baseline | Fragment 3: Kd = 530 µM (–MYA), 200 µM (+MYA); Fragment 4: Kd = 48 µM (–MYA), ND (+MYA) |
| Quantified Difference | Fragment 2 shows an 8.4-fold cofactor-dependent affinity increase vs. 2.7-fold for fragment 3 and loss of detectable binding for fragment 4 |
| Conditions | Biolayer interferometry (BLI) on biotinylated TbNMT immobilized on SSA biosensors; buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 298 K; ±1 µM myristoyl-CoA; fragment concentration series from 1 mM in threefold dilutions [1] |
Why This Matters
A large cofactor-dependent affinity shift is a hallmark of inhibitors binding to the peptide-binding pocket of NMT, and fragment 2's superior shift directly validates its binding pose and provides a robust biophysical signal for fragment elaboration campaigns.
- [1] Robinson, D.A. & Wyatt, P.G. (2015). Identification and structure solution of fragment hits against kinetoplastid N-myristoyltransferase. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 5), 586–593. Table 2. DOI: 10.1107/S2053230X15003040 View Source
